molecular formula C10H7IO4 B14446520 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- CAS No. 74794-29-9

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy-

Cat. No.: B14446520
CAS No.: 74794-29-9
M. Wt: 318.06 g/mol
InChI Key: VIIRTVVOWWELND-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is a derivative of coumarin, a naturally occurring compound found in many plants This compound is of interest due to its unique chemical structure, which includes hydroxy, iodo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- typically involves several steps:

    Starting Material: The synthesis often begins with a coumarin derivative.

    Methoxylation: The methoxy group at the 5th position can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deiodinated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, lacking the hydroxy, iodo, and methoxy groups.

    Umbelliferone: A coumarin derivative with a hydroxy group at the 7th position.

    Herniarin: A coumarin derivative with a methoxy group at the 7th position.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) on the benzopyran ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74794-29-9

Molecular Formula

C10H7IO4

Molecular Weight

318.06 g/mol

IUPAC Name

7-hydroxy-8-iodo-5-methoxychromen-2-one

InChI

InChI=1S/C10H7IO4/c1-14-7-4-6(12)9(11)10-5(7)2-3-8(13)15-10/h2-4,12H,1H3

InChI Key

VIIRTVVOWWELND-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=O)OC2=C(C(=C1)O)I

Origin of Product

United States

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